N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride
Overview
Description
N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride: is a chemical compound with the molecular formula C7H14Cl2N2S and a molecular weight of 229.16 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a thiazole ring and a propan-2-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Propan-2-amine Group: The thiazole ring is then reacted with a suitable alkylating agent to introduce the propan-2-amine group.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The propan-2-amine group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride: Similar structure but with a cyclopropane ring instead of a propan-2-amine group.
N-(1,3-thiazol-5-ylmethyl)ethanamine dihydrochloride: Similar structure but with an ethanamine group instead of a propan-2-amine group.
Uniqueness
N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride is unique due to its specific combination of a thiazole ring and a propan-2-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride is a compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological properties. The presence of the thiazole moiety contributes to the compound's interaction with various biological targets, enhancing its potential as a therapeutic agent.
Biological Activity Overview
-
Antimicrobial Activity
- The compound exhibits notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that thiazole derivatives can inhibit critical bacterial enzymes such as DNA gyrase, essential for DNA replication. This inhibition suggests potential applications as antibacterial agents.
- In comparative studies, this compound demonstrated superior antimicrobial activity compared to standard antibiotics like ampicillin and streptomycin .
-
Anticancer Activity
- The compound has shown promise in inducing apoptosis in various cancer cell lines. The mechanisms involve modulation of cell signaling pathways and interactions with biomolecules that regulate cell survival.
- Specific studies have reported that compounds with similar thiazole structures can inhibit CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1, thereby triggering apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Inhibition of DNA gyrase | |
Anticancer | Induction of apoptosis via CDK9 inhibition | |
Anti-inflammatory | Dual action as antimicrobial/anti-inflammatory |
Research Highlights
- A study investigating thiazole derivatives synthesized novel compounds that exhibited dual antimicrobial and anti-inflammatory activities. These compounds were tested against various pathogens and showed enhanced efficacy compared to established drugs .
- Another research focused on the structure-activity relationship (SAR) of thiazole-containing compounds revealed that modifications at specific positions on the thiazole ring significantly influenced their biological activities .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit essential enzymes like DNA gyrase is crucial for its antibacterial properties.
- Apoptosis Induction : By modulating signaling pathways associated with cell survival and apoptosis, the compound can effectively trigger cancer cell death.
Potential Applications
Given its diverse biological activities, this compound holds potential for various applications:
- Development of new antibacterial agents targeting resistant strains.
- Formulation of anticancer therapies aimed at specific signaling pathways.
Properties
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)propan-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-6(2)9-4-7-3-8-5-10-7;;/h3,5-6,9H,4H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLGMJOMKSPFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=CS1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.